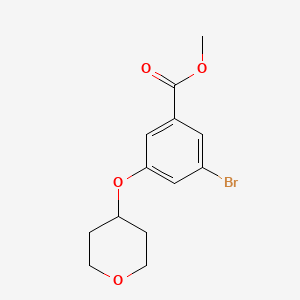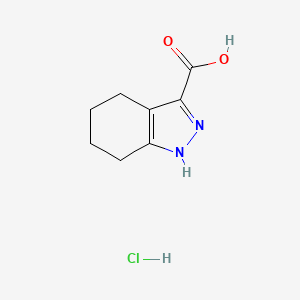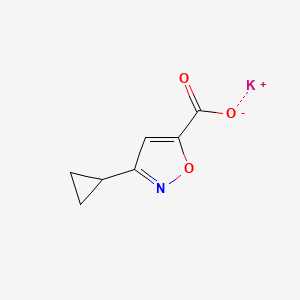
3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester
Vue d'ensemble
Description
3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester, also known as BTHP, is a synthetic compound with a wide range of applications in scientific research. BTHP is a versatile and powerful tool for scientists to study the structure and function of biological molecules. This compound has been used to investigate the biochemical and physiological effects of various biological molecules, as well as to explore the potential of new drugs.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research includes the synthesis of similar compounds, exploring methods like bromination, oxidation, and esterification. For example, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin was achieved using these techniques (Zha Hui-fang, 2011).
- Chemical Transformations : Studies on similar compounds focus on chemical transformations involving carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, highlighting the versatility of these compounds in organic synthesis (Y. Hanzawa et al., 2012).
Pharmacological and Biological Studies
- Biotransformation Studies : Research on similar compounds includes the biotransformation of gallic acid with microbial cultures, resulting in novel glucosidated compounds. Such studies are significant for understanding the metabolic pathways and pharmacological properties of related compounds (F. Hsu et al., 2007).
Applications in Synthesis of Other Compounds
- Synthesis of Sterol Derivatives : There are studies on the alkylation of lithium derivatives of methyl esters, including those related to tetrahydropyran, for the synthesis of sterol derivatives like 21-hydroxycholesterol and 25-hydroxycholesterol (J. Wicha & K. Bal, 1979).
- Development of Novel Esters and Ethers : The synthesis of novel esters and ethers from secondary y-amino alcohols of the tetrahydropyran series was explored for their potential anesthetic properties (E. T. Golovin et al., 1976).
Material Science and Chemical Engineering
- Optical Limiting Applications : Research into novel series of compounds, including those with a tetrahydropyran ring, has been conducted for their potential applications in optical limiting, a field relevant to material science (B. Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
methyl 3-bromo-5-(oxan-4-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-16-13(15)9-6-10(14)8-12(7-9)18-11-2-4-17-5-3-11/h6-8,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDAOILHDAWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)



![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)




